![molecular formula C21H19N3O4 B2990049 (4-(Furan-2-carbonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone CAS No. 1797183-04-0](/img/structure/B2990049.png)
(4-(Furan-2-carbonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone
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Overview
Description
Scientific Research Applications
Anti-Tubercular Agents
Compounds with similar structures have been designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis. The presence of pyrazine and piperazine rings suggests that this compound could potentially be explored for similar applications .
Anti-Inflammatory and Analgesic Activities
Indole derivatives with structural similarities have shown anti-inflammatory and analgesic activities. The furan and pyridine components of the compound may contribute to such biological activities .
Antibacterial Activity
Furan derivatives are known for their antibacterial properties. The compound , with a furan moiety, might be investigated for its efficacy against bacterial infections .
Synthesis of Novel Derivatives
The compound could serve as an intermediate in the synthesis of novel derivatives with potential pharmacological activities. Its structural complexity allows for multiple modification sites .
Analytical Chemistry
As a complex organic molecule, it could be used as a standard or reagent in analytical chemistry techniques to develop new methods or improve existing ones.
Seeking potent anti-tubercular agents: design and synthesis A brief review of the biological potential of indole derivatives Recent Advances in Syntheses and Antibacterial Activity of Novel Furan
Mechanism of Action
Target of Action
Similar compounds with a piperazine core have been used in the design of anti-tubercular agents . These agents target the Mycobacterium tuberculosis H37Ra .
Mode of Action
It is known that piperazine rings are a central core for several antibiotics, including ciprofloxacin, sparfloxacin, and levofloxacin . These antibiotics typically work by inhibiting bacterial DNA gyrase or topoisomerase IV, enzymes critical for bacterial DNA replication.
Biochemical Pathways
Based on the anti-tubercular activity of similar compounds, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .
Pharmacokinetics
The molecular weight of the compound is 31073 , which is within the acceptable range for good bioavailability according to Lipinski’s rule of five.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, indicating potential anti-tubercular effects .
properties
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20(16-5-3-6-17(15-16)28-19-8-1-2-9-22-19)23-10-12-24(13-11-23)21(26)18-7-4-14-27-18/h1-9,14-15H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUDFADVXYJHBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Furan-2-carbonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone |
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